molecular formula C16H17N3O2 B2540416 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034463-68-6

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2540416
CAS No.: 2034463-68-6
M. Wt: 283.331
InChI Key: RRCFSNBLDGMYSE-UHFFFAOYSA-N
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound that features a furan ring, a pyrazine ring, and a cyclohexene ring

Mechanism of Action

Preparation Methods

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrazine ring: This involves the condensation of suitable diamines with diketones.

    Coupling of the furan and pyrazine rings: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base.

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Final coupling to form the target compound: This involves the reaction of the intermediate compounds under specific conditions to yield this compound.

Chemical Reactions Analysis

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as m-CPBA.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazines using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents such as alkyl halides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide has several scientific research applications:

Comparison with Similar Compounds

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide can be compared with other similar compounds such as:

    Pyrazinamide: Another anti-tubercular agent that also targets mycolic acid synthesis but has a different structural framework.

    Isoniazid: A first-line anti-tubercular drug that inhibits the synthesis of mycolic acids but lacks the furan and cyclohexene rings present in this compound.

    Rifampicin: An antibiotic that targets bacterial RNA synthesis, differing significantly in structure and mechanism of action from this compound.

These comparisons highlight the unique structural features and potential advantages of this compound in medicinal chemistry.

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound notable for its unique structural features, including a cyclohexene moiety, a furan ring, and a pyrazine derivative. This combination of functional groups suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C16H17N3O2C_{16}H_{17}N_{3}O_{2}, with a molecular weight of 283.32 g/mol. Its structure facilitates diverse biological activities due to the presence of multiple reactive sites that can engage in interactions with biomolecules.

PropertyValue
Molecular FormulaC16H17N3O2C_{16}H_{17}N_{3}O_{2}
Molecular Weight283.32 g/mol
CAS Number2034612-05-8

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : The compound has shown potential as an anticancer agent. Its structural similarity to known anticancer compounds suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various pathogens, potentially through disruption of microbial cell membranes or inhibition of essential enzymatic processes.
  • Anti-inflammatory Effects : Given the presence of the cyclohexene structure, there is potential for anti-inflammatory activity, possibly by inhibiting cyclooxygenase enzymes similar to non-steroidal anti-inflammatory drugs (NSAIDs).

The biological activity of this compound may be attributed to its ability to interact with specific biological targets through various mechanisms:

  • Hydrogen Bonding : The amide functional group can form hydrogen bonds with amino acid residues in target proteins.
  • π–π Stacking Interactions : The furan and pyrazine rings can engage in π–π stacking interactions with aromatic residues, influencing protein conformation and activity.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of pyrazole derivatives, noting their significant anticancer properties. This context supports the investigation of similar compounds like this compound for anticancer applications .
  • Antimicrobial Evaluation : Research on furan-containing compounds has demonstrated their effectiveness against various bacterial strains. For instance, derivatives with furan rings have been shown to inhibit growth in pathogenic bacteria, suggesting that this compound may exhibit similar properties .

Comparative Analysis with Related Compounds

To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological ActivityUniqueness
N-(4-(furan-2-carbonyl)phenyl)-N-methylacetamideFuran ring, phenyl groupAnticancerLacks cyclohexene structure
5-(furan-2-yl)-1H-pyrazoleFuran and pyrazole ringsAntimicrobialSimpler structure without amide
N-(4-pyridinyl)-N'-(furan-2-carbonyl)ureaFuran ring, urea linkageAnticancerUrea instead of amide linkage

The distinct combination of the cyclohexene moiety with both furan and pyrazine rings in N-((3-(furan-2-yl)pyrazin-2-y)methyl)cyclohexenecarboxamide may lead to unique biological activities not observed in simpler analogs.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(12-5-2-1-3-6-12)19-11-13-15(18-9-8-17-13)14-7-4-10-21-14/h1-2,4,7-10,12H,3,5-6,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCFSNBLDGMYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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